molecular formula C16H13NO3 B1299926 2-Furan-2-yl-6,8-dimethyl-quinoline-4-carboxylic acid CAS No. 351357-33-0

2-Furan-2-yl-6,8-dimethyl-quinoline-4-carboxylic acid

Cat. No.: B1299926
CAS No.: 351357-33-0
M. Wt: 267.28 g/mol
InChI Key: NASQRPYCEFNUAQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furan-2-yl-6,8-dimethyl-quinoline-4-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization. One common method includes the reaction of aniline derivatives with acetophenone derivatives in the presence of a catalyst such as zeolite . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the quinoline ring system.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Furan-2-yl-6,8-dimethyl-quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 2- and 4-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions include furanones, tetrahydroquinoline derivatives, and various substituted quinoline derivatives.

Scientific Research Applications

2-Furan-2-yl-6,8-dimethyl-quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Furan-2-yl-6,8-dimethyl-quinoline-4-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline and furan moieties. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure without the furan ring and additional functional groups.

    2-Methylquinoline: Similar structure but lacks the furan ring and carboxylic acid group.

    4-Hydroxyquinoline: Contains a hydroxyl group instead of the furan ring.

Uniqueness

2-Furan-2-yl-6,8-dimethyl-quinoline-4-carboxylic acid is unique due to the presence of both furan and quinoline rings, along with the methyl and carboxylic acid functional groups. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

2-(furan-2-yl)-6,8-dimethylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-9-6-10(2)15-11(7-9)12(16(18)19)8-13(17-15)14-4-3-5-20-14/h3-8H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASQRPYCEFNUAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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